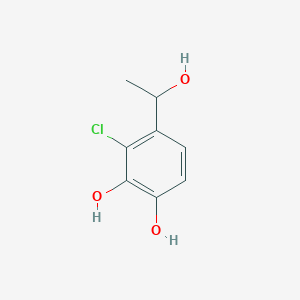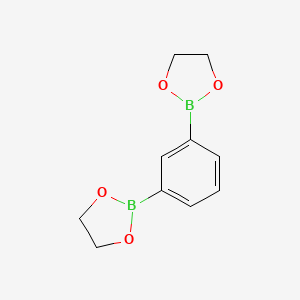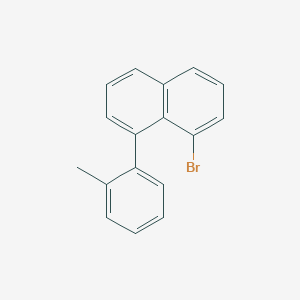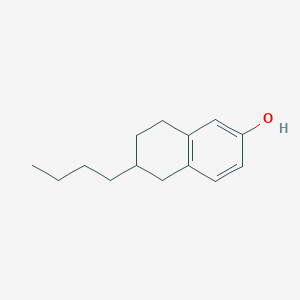![molecular formula C13H28O2Si B14276780 Trimethyl{[1-(octyloxy)ethenyl]oxy}silane CAS No. 135066-77-2](/img/structure/B14276780.png)
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane is an organosilicon compound with a unique structure that combines a silane group with an octyloxyethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(octyloxy)ethenyl]oxy}silane typically involves the reaction of trimethylsilanol with an appropriate octyloxyethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The octyloxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
Mécanisme D'action
The mechanism by which Trimethyl{[1-(octyloxy)ethenyl]oxy}silane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The octyloxyethenyl group can interact with hydrophobic regions, while the silane moiety can form bonds with various functional groups, facilitating its incorporation into different systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy(octyl)silane: Similar in structure but with methoxy groups instead of trimethyl groups.
Trimethylsilane: Lacks the octyloxyethenyl group, making it less versatile in certain applications.
Uniqueness
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane is unique due to its combination of hydrophobic and reactive silane groups, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
135066-77-2 |
|---|---|
Formule moléculaire |
C13H28O2Si |
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
trimethyl(1-octoxyethenoxy)silane |
InChI |
InChI=1S/C13H28O2Si/c1-6-7-8-9-10-11-12-14-13(2)15-16(3,4)5/h2,6-12H2,1,3-5H3 |
Clé InChI |
MMXVFDZHXPAZNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)



![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)

